What is the basic structure of isatogen?
What is the basic structure of isatogen?
An In-depth Technical Guide to the Core Structure of Isatogen
Introduction
Isatogen (1-oxidoindol-1-ium-3-one) is a heterocyclic organic compound featuring an indole (B1671886) nucleus with a unique N-oxide functionality.[1] This structure, closely related to nitrones, imparts a distinct electronic character and reactivity, making isatogen and its derivatives valuable and versatile building blocks in modern organic synthesis.[2] The isatogen core serves as a precursor for a wide array of more complex heterocyclic systems, including substituted oxindoles, quinolines, and various polycyclic scaffolds.[2][3] Its importance is underscored by its utility in constructing molecules with significant biological activities, such as antileishmanial, antibacterial, and antifungal properties.[3] This guide provides a detailed examination of the basic structure, properties, synthesis, and characteristic reactivity of the isatogen core.
Core Structure and Physicochemical Properties
The fundamental structure of isatogen is a bicyclic system comprising a benzene (B151609) ring fused to a five-membered heterocyclic ring containing a ketone at the C3 position and a nitrone (N-oxide) group incorporated into the ring.[1] The IUPAC name for this core structure is 1-oxidoindol-1-ium-3-one.[1]
X-ray crystallography and computational studies have revealed key structural features. In derivatives like 2-phenylisatogen, the isatogen ring system is nearly co-planar with the C2 substituent, facilitating electronic conjugation.[4] Molecular orbital calculations indicate a high electron density at the C2 position and the nitrone oxygen atom, which are key sites for chemical reactivity.[4]
Caption: The basic chemical structure of the isatogen core.
Physicochemical Data
The quantitative properties of the parent isatogen molecule are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈H₅NO₂ | [1] |
| Molar Mass | 147.13 g/mol | [1] |
| IUPAC Name | 1-oxidoindol-1-ium-3-one | [1] |
| CAS Number | 5814-98-2 | [1] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C=[N+]2[O-] | [1] |
| InChIKey | PVRXVYYSSLVFEJ-UHFFFAOYSA-N | [1] |
Crystallographic Data for Isatogen Derivatives
Structural analysis of substituted isatogens provides insight into the geometry of the core ring system.
| Compound | Dihedral Angle between Isatogen and Substituent Ring | Key Finding | Reference |
| 2-Phenylisatogen | Nearly co-planar | Suggests significant electronic conjugation. | [4] |
| 2-(2-Pyridyl)isatogen | 45.5° | Steric hindrance leads to a twisted conformation. | [4] |
Synthesis of the Isatogen Core
The isatogen skeleton is typically synthesized through intramolecular cyclization reactions starting from ortho-substituted nitroarenes. These methods leverage the nitro group as an oxygen source for the formation of the N-oxide bond.
General Synthetic Workflow
A common and effective strategy involves the transition-metal-catalyzed cyclization of 2-alkynyl nitrobenzene (B124822) derivatives. For instance, a copper-promoted cyclization of 2-nitrophenyl iodoacetylenes provides a direct route to 2-iodoisatogens, which are versatile intermediates for further derivatization.[5] Another established method is the cyclization of 2-nitrotolans (diphenylacetylenes) to yield 2-arylisatogens.[6]
Caption: General workflow for the synthesis of the isatogen core.
Experimental Protocol: Copper-Promoted Cyclization to 2-Iodoisatogen
The following protocol is a representative example for the synthesis of a 2-iodoisatogen intermediate, adapted from the literature.[5]
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Reactant Preparation: A solution of the starting material, a 2-nitrophenyl iodoacetylene derivative, is prepared in a suitable aprotic solvent (e.g., acetonitrile).
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Catalyst Addition: A copper(I) or copper(II) salt (e.g., CuI, CuBr, or Cu(OTf)₂) is added to the solution. The amount typically ranges from 5 to 20 mol%.
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Reaction Conditions: The reaction mixture is heated, often to reflux (approx. 82°C for acetonitrile), and stirred under an inert atmosphere (e.g., nitrogen or argon).
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Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified using column chromatography on silica (B1680970) gel with an appropriate eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient) to yield the pure 2-iodoisatogen product.
Key Reactions of the Isatogen Core
The unique electronic structure of isatogen, featuring an electron-deficient C2 position and a 1,3-dipolar nitrone system, governs its reactivity. It readily participates in cycloadditions, nucleophilic additions, and transition-metal-catalyzed cross-coupling reactions.[2][7]
Logical Relationship of Isatogen Reactivity
Isatogens can act as 1,3-dipoles in cycloaddition reactions with various dipolarophiles (like alkenes or alkynes) to form complex heterocyclic systems.[7] The electrophilic C2 carbon is also susceptible to nucleophilic attack, and when substituted with a suitable leaving group (e.g., iodine), it becomes an excellent substrate for cross-coupling reactions.[3][8]
Caption: Key reaction pathways involving the isatogen core.
Experimental Protocol: Regioselective Cross-Coupling with Boronic Acids
This protocol describes a transition-metal-free cross-coupling of isatogens with boronic acids to form 2,2-disubstituted indolin-3-ones, adapted from the literature.[8]
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Reactant Setup: In an oven-dried reaction vessel under an inert atmosphere, the isatogen substrate (1.0 equivalent) and the desired boronic acid (1.5 equivalents) are combined.
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Base and Solvent: A suitable base, such as potassium carbonate (K₂CO₃, 2.0 equivalents), is added, followed by the addition of a polar aprotic solvent like 1,4-dioxane.
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Reaction Conditions: The mixture is stirred vigorously and heated to a specified temperature (e.g., 100°C) for a period ranging from 2 to 12 hours.
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Monitoring: The reaction is monitored by TLC to confirm the consumption of the limiting isatogen reactant.
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Workup: After cooling to room temperature, the reaction is quenched by adding water. The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate).
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Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated in vacuo. The crude residue is purified by flash column chromatography on silica gel to afford the 2,2-disubstituted indolin-3-one product.
References
- 1. Isatogen | C8H5NO2 | CID 192821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bi(OTf)3-Catalyzed Cascade Cycloaddition–Decarbonylation–N-Deoxygenative Aromatization between 2-Arylisatogens and Styrenes: Unveiling a Synthesis of 2,4-Diarylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Isatogens: crystal structure, electron density calculations, and 13C nuclear magnetic resonance spectra - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. 2-Iodoisatogens: versatile intermediates for the synthesis of nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isatogens. Part VI. Synthesis of isatogens via tolan (diphenylacetylene) intermediates - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
